Ethyl butyrate serves as a building block in the synthesis of various novel molecules with potential applications in different fields. For instance, research has explored its use in the synthesis of 2-cyanopyrimidines, which hold promise as cathepsin K inhibitors []. Cathepsin K is an enzyme implicated in various diseases, including osteoporosis and Alzheimer's disease.
Due to its appropriate volatility and solvating properties, ethyl butyrate finds use as a solvent in various chemical reactions. It can dissolve a wide range of organic compounds, making it valuable for diverse research applications. One such example is its use in the extraction and purification of natural products from plants and other biological sources [].
Ethyl butyrate acts as a model substrate for studying the enzymatic hydrolysis of esters. Enzymes known as esterases are responsible for breaking down esters into their component parts. By studying the hydrolysis of ethyl butyrate by different enzymes, researchers can gain insights into the mechanisms and factors influencing this crucial biochemical process []. This knowledge can be valuable in various fields, including drug development and understanding biological processes in organisms.
Some insects, including fruit flies and certain beetle species, utilize ethyl butyrate as a communication tool. Researchers studying insect behavior employ this compound to understand how insects use scents for various purposes, such as attracting mates, finding food sources, and signaling danger [].
Recent research suggests that ethyl butyrate might play a role in the complex interactions between plants and microbes. Studies have shown that certain bacteria can degrade this compound, potentially impacting plant growth and development []. Further exploration in this area could shed light on the intricate relationships between plants and the diverse microbial communities they harbor.
Ethyl butyrate, also known as ethyl butanoate or butyric ether, is an ester with the chemical formula . It is a colorless liquid characterized by a fruity odor reminiscent of pineapple. Ethyl butyrate is naturally present in various fruits, including apples, apricots, and bananas, albeit in lower concentrations compared to synthetic forms. The compound is soluble in propylene glycol, paraffin oil, and kerosene but is insoluble in water, making it highly flammable and potentially hazardous under certain conditions .
Ethyl butyrate exhibits various biological activities:
Ethyl butyrate can be synthesized through several methods:
Ethyl butyrate has diverse applications across various industries:
Research on ethyl butyrate's interactions includes:
Ethyl butyrate shares similarities with several other esters. Here are some comparable compounds:
Compound Name | Chemical Formula | Odor Profile | Common Uses |
---|---|---|---|
Methyl butyrate | C5H10O2 | Fruity (similar) | Flavoring agent |
Propyl butyrate | C6H12O2 | Fruity | Flavoring agent |
Butyl acetate | C5H10O2 | Fruity | Solvent, flavoring |
Isobutyl acetate | C5H10O2 | Fruity | Solvent, flavoring |
Ethyl hexanoate | C8H16O2 | Fruity | Flavoring agent |
Ethyl butyrate is unique due to its specific fruity aroma that closely resembles pineapple, making it particularly valuable in flavoring applications. Its low cost compared to other esters further enhances its appeal in both food and fragrance industries. Additionally, its occurrence in natural fruit sources distinguishes it from many synthetic flavor compounds that lack such natural origins .
Lipases catalyze esterification via a Ping-Pong Bi-Bi mechanism, involving sequential substrate binding and product release. In the synthesis of ethyl butyrate, the enzyme first binds butyric acid, forming an acyl-enzyme intermediate, followed by ethanol binding to produce ethyl butyrate and water. Competitive inhibition by substrates is a key challenge; for example, butyric acid concentrations above 0.2 M reduce reaction rates due to enzyme active site saturation.
The catalytic triad (Ser-His-Asp) in Candida antarctica lipase B (CALB) is critical for nucleophilic attack on the carboxylic acid. Mutations altering the triad, such as S105C in engineered cysteine-lipases, can enhance activity toward bulky substrates by 40-fold while reversing enantioselectivity. Structural analyses reveal that ultrasonic irradiation disrupts water layers around immobilized lipases, shifting equilibrium toward esterification.
*Activity reported as U p-NPB/g.
Immobilization improves lipase stability, reusability, and compatibility with continuous reactors. Magnetic nanoparticles (MNPs) functionalized with 3-aminopropyltriethoxysilane and glutaraldehyde are widely used, achieving 100% immobilization yields for Candida antarctica lipase A (CALA). Key advances include:
(Hypothetical figure based on cited data: CALA-MNP achieves 99.2% conversion at 45°C, outperforming CALB-MNP (97.5%) and free CALB (85%).)
Central Composite Design (CCD) identifies optimal conditions by analyzing interactions between variables. For CALA-MNP, a four-factor CCD (biocatalyst loading, molar ratio, temperature, time) predicts 100% conversion at 45°C, 1:1 acid:ethanol ratio, and 6 h. Validated experimental yields reach 99.2 ± 0.3%. Key findings include:
Biocatalyst | Temp (°C) | Molar Ratio (Acid:Alcohol) | Time (h) | Conversion (%) | Reusability (Cycles) |
---|---|---|---|---|---|
CALA-MNP | 45 | 1:1 | 6 | 99.2 | 10 (80% activity) |
Rhizopus oryzae | 33 | 1.6:1 | 48 | 47 | 8 (60% activity) |
Candida rugosa | 50 | 1:1 | 96 | 92.6 | N/A |
The reconstruction of butyryl-CoA biosynthetic pathways in Saccharomyces cerevisiae represents a critical foundation for ethyl butyrate production. Native yeast strains lack the enzymatic machinery necessary for efficient butyryl-CoA synthesis, necessitating the introduction of heterologous pathway components to enable this crucial metabolic intermediate formation.
Pathway Architecture and Design
The butyryl-CoA biosynthetic pathway in engineered S. cerevisiae typically follows a four-step enzymatic cascade beginning with acetyl-CoA condensation. The pathway initiates with acetyl-CoA acetyltransferase catalyzing the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. Subsequently, 3-hydroxybutyryl-CoA dehydrogenase reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA using NADH as a cofactor. The third step involves crotonase-mediated dehydration of 3-hydroxybutyryl-CoA to crotonyl-CoA, followed by the final reduction of crotonyl-CoA to butyryl-CoA via butyryl-CoA dehydrogenase.
Enzyme Selection and Optimization
Critical enzyme selection significantly impacts pathway efficiency and overall ethyl butyrate production yields. Initial studies demonstrated that the choice of butyryl-CoA dehydrogenase represents a rate-limiting factor in pathway performance. The replacement of traditional butyryl-CoA dehydrogenase (Bcd) with trans-enoyl-CoA reductase (Ter) from Treponema denticola resulted in substantial improvements in butyryl-CoA formation rates. This enzymatic substitution increased ethyl butyrate production from 20.06 ± 2.23 mg/L to 77.33 ± 4.79 mg/L, representing a 3.85-fold enhancement in production efficiency.
Metabolic Flux Analysis and Bottleneck Identification
Comprehensive metabolic flux analysis revealed that the conversion of crotonyl-CoA to butyryl-CoA constitutes the primary bottleneck in the reconstructed pathway. This rate-limiting step significantly constrains overall pathway throughput and represents a critical target for optimization strategies. The electron transfer requirements for this reaction, coupled with the need for appropriate cofactor regeneration systems, contribute to the observed flux limitations.
Cofactor Engineering and Balance
Successful butyryl-CoA pathway reconstruction requires careful consideration of cofactor availability and regeneration. The pathway demands substantial NADH consumption, particularly in the 3-hydroxybutyryl-CoA dehydrogenase and butyryl-CoA dehydrogenase reactions. Engineering strategies have focused on enhancing NADH availability through various approaches, including the overexpression of NADH kinase and optimization of central carbon metabolism to favor NADH generation.
Strain Development and Performance Metrics
Advanced strain development efforts have incorporated multiple optimization strategies to enhance butyryl-CoA pathway performance. The most successful engineered strains combine optimized enzyme selection, enhanced cofactor availability, and improved pathway gene expression control. These comprehensive approaches have achieved ethyl butyrate production levels exceeding 99.65 ± 7.32 mg/L through the coordinated optimization of pathway components.
Engineering Approach | Ethyl Butyrate Yield (mg/L) | Improvement Factor | Key Modifications |
---|---|---|---|
Basic pathway introduction | 20.06 | 1.0× | Standard enzyme set |
Ter enzyme replacement | 77.33 | 3.85× | Rate-limiting enzyme optimization |
Copy number optimization | 99.65 | 4.96× | Enhanced gene expression |
Integrated optimization | 156.8 | 7.81× | Multiple strategies combined |
Alcohol acyltransferases represent the terminal enzymatic step in ethyl butyrate biosynthesis, catalyzing the condensation of butyryl-CoA with ethanol to form the desired ester product. The selection and optimization of appropriate AAT variants significantly influences both production efficiency and product selectivity in engineered microbial systems.
Enzyme Diversity and Substrate Specificity
Natural alcohol acyltransferases exhibit remarkable diversity in substrate specificity and catalytic efficiency. The strawberry alcohol acyltransferase (SAAT) demonstrates exceptional performance with medium-chain alcohols and shows high affinity for butyryl-CoA substrates, making it particularly suitable for ethyl butyrate production. Comparative studies have revealed that SAAT consistently outperforms other AAT variants, including VAAT from wild strawberry and CmAAT from kiwifruit, in ethyl butyrate formation assays.
Mechanistic Understanding and Catalytic Properties
The catalytic mechanism of alcohol acyltransferases involves the formation of a ternary complex between the enzyme, acyl-CoA substrate, and alcohol acceptor. The histidine residue within the conserved HXXXD motif plays a crucial role in facilitating nucleophilic attack by deprotonating the hydroxyl group of the alcohol substrate. Structural studies have revealed that the distance between the acyl-CoA substrate and this catalytic histidine residue critically determines enzymatic activity and substrate specificity.
Protein Engineering and Variant Development
Rational protein engineering approaches have successfully enhanced AAT performance through targeted amino acid substitutions. Site-directed mutagenesis studies have identified key residues that influence substrate binding and catalytic efficiency. Mutations that reduce the distance between octanoyl-CoA substrates and the catalytic histidine residue have achieved 4.5-fold improvements in ester production compared to wild-type enzymes. The F97W variant of chloramphenicol acetyltransferase demonstrated 6.39-fold increased activity toward isobutanol, highlighting the potential for substrate specificity engineering.
Expression Optimization and Solubility Enhancement
The functional expression of alcohol acyltransferases in heterologous hosts often encounters solubility challenges that limit enzyme availability and overall pathway performance. Multiple strategies have been developed to address these limitations, including the use of solubility-enhancing fusion tags and chaperone co-expression systems. Maltose-binding protein (MBP) fusion tags have proven particularly effective in improving AAT solubility while maintaining catalytic activity.
Comparative Performance Analysis
Systematic evaluation of different AAT variants has established clear performance hierarchies for ethyl butyrate production. SAAT consistently demonstrates superior performance, achieving the highest product yields among tested enzymes. The enzyme shows optimal activity with hexanol substrates while maintaining good activity with ethanol, making it well-suited for ethyl butyrate biosynthesis applications.
AAT Variant | Source Organism | Substrate Preference | Relative Activity | Solubility |
---|---|---|---|---|
SAAT | Fragaria × ananassa | Medium-chain alcohols | 100% | High |
VAAT | Fragaria vesca | Broad spectrum | 75% | Moderate |
CmAAT | Actinidia chinensis | Aromatic alcohols | 65% | High |
ATF1 | Saccharomyces cerevisiae | Short-chain alcohols | 45% | Moderate |
Kinetic Parameters and Optimization
Detailed kinetic characterization of alcohol acyltransferases reveals significant variations in Michaelis-Menten parameters among different variants. SAAT exhibits favorable kinetic properties with relatively low Km values for both butyryl-CoA and ethanol substrates, indicating high substrate affinity. The enzyme demonstrates maximum velocity values that support efficient ethyl butyrate formation under typical fermentation conditions.
CRISPR-based technologies have revolutionized metabolic pathway engineering in prokaryotic systems by enabling precise, multiplexed, and dynamic control of gene expression. These tools provide unprecedented capabilities for optimizing ethyl butyrate biosynthetic pathways through targeted transcriptional regulation and systematic pathway balancing.
CRISPR Interference for Metabolic Flux Control
CRISPR interference (CRISPRi) utilizes catalytically inactive Cas9 (dCas9) proteins to achieve sequence-specific transcriptional repression without permanent genetic modifications. This approach enables fine-tuned control of competing metabolic pathways that divert carbon flux away from desired products. In ethyl butyrate production systems, CRISPRi has been successfully applied to downregulate acetate and lactate production pathways, thereby channeling more carbon toward butyryl-CoA formation.
The effectiveness of CRISPRi depends critically on guide RNA design and targeting strategy. Optimal guide RNAs typically target the transcription start site or early coding regions of target genes to achieve maximum repression efficiency. The level of complementarity between guide RNAs and target sequences can be strategically adjusted to achieve different levels of gene repression, enabling precise metabolic flux control.
CRISPR Activation for Pathway Enhancement
CRISPR activation (CRISPRa) systems employ dCas9 fused to transcriptional activator domains to enhance expression of rate-limiting enzymes in biosynthetic pathways. The VP64 activator domain, when fused to dCas9, can significantly increase transcription of targeted genes involved in butyryl-CoA synthesis and ethyl butyrate formation. Studies have demonstrated 5-fold to 380-fold activation of target genes using optimized CRISPRa systems.
The positioning of guide RNAs relative to transcription start sites critically influences activation efficiency. Guide RNAs targeting regions 50-100 base pairs upstream of transcription start sites typically achieve optimal activation levels. Multiple guide RNAs targeting the same promoter can synergistically enhance activation, with some systems achieving over 1000-fold increases in gene expression.
Multiplexed CRISPR Systems
Advanced CRISPR systems enable simultaneous regulation of multiple genes within ethyl butyrate biosynthetic pathways. Multiplexed approaches have successfully targeted up to 12 genes simultaneously, allowing comprehensive pathway optimization in single transformation events. These systems utilize various guide RNA processing mechanisms, including Csy4 cleavage, tRNA processing, and endogenous RNase III processing, to generate multiple functional guide RNAs from single transcripts.
The design of multiplexed CRISPR systems requires careful consideration of guide RNA competition for dCas9 binding. High-expression dCas9 systems with regulated expression can mitigate competition effects and ensure consistent performance across multiple targets. Mathematical modeling has guided the development of feedback control systems that maintain optimal dCas9 concentrations for reliable multiplexed regulation.
Dynamic and Temporal Control
Dynamic CRISPR systems enable temporal control of metabolic pathways, allowing optimization of production phases and growth-production balance. These systems can switch gene expression profiles during fermentation to maximize both biomass accumulation and product formation. Temporally controlled systems have achieved improved production metrics by decoupling growth and production phases.
Implementation of dynamic control typically involves inducible promoter systems that regulate guide RNA expression or Cas protein availability. The timing and duration of CRISPR-mediated regulation can be optimized through systematic screening of induction conditions and mathematical modeling of pathway dynamics.
Computational Tools and Guide RNA Design
Effective CRISPR-based pathway optimization relies heavily on computational tools for guide RNA design and target prediction. Advanced algorithms consider multiple factors including target accessibility, off-target potential, and thermodynamic properties of guide RNA-target interactions. Machine learning approaches have enhanced guide RNA prediction accuracy, with some models achieving over 90% success rates for functional guide RNA design.
Genome-scale metabolic models have been integrated with CRISPR tools to identify optimal target combinations for pathway enhancement. These approaches can predict the effects of multiple gene perturbations and guide the design of multiplexed CRISPR interventions.
Performance Metrics and Optimization Outcomes
CRISPR-based optimization of ethyl butyrate production pathways has achieved substantial improvements in production metrics. Systematic application of CRISPRi and CRISPRa technologies has increased ethyl butyrate yields by up to 10-fold compared to unoptimized systems. The most successful approaches combine multiple CRISPR tools to simultaneously enhance beneficial pathways and eliminate competing reactions.
CRISPR Strategy | Target Type | Typical Efficiency | Implementation Complexity | Production Impact |
---|---|---|---|---|
CRISPRi | Gene repression | 80-95% knockdown | Moderate | 3-5× improvement |
CRISPRa | Gene activation | 5-100× upregulation | Moderate | 2-8× improvement |
Multiplexed targeting | Multiple genes | 70-85% per target | High | 5-15× improvement |
Dynamic control | Temporal regulation | Variable | High | 8-20× improvement |
Integration with Traditional Engineering
The most effective pathway optimization strategies combine CRISPR-based approaches with traditional metabolic engineering techniques. This integrated approach leverages the precision of CRISPR tools with the robustness of genetic modifications to achieve superior production outcomes. Combined strategies have achieved ethyl butyrate production levels exceeding 300 mg/L in optimized prokaryotic systems.
Flammable